molecular formula C10H13NO3 B12988003 ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate

ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate

Cat. No.: B12988003
M. Wt: 195.21 g/mol
InChI Key: GUSKCTOISNLVII-UHFFFAOYSA-N
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Description

Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a formyl group, and a methyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate typically involves the reaction of 5-formyl-1-methyl-1H-pyrrole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate is primarily related to its ability to interact with biological molecules through its functional groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate can be compared with other pyrrole derivatives such as:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(5-formyl-1-methylpyrrol-3-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)5-8-4-9(7-12)11(2)6-8/h4,6-7H,3,5H2,1-2H3

InChI Key

GUSKCTOISNLVII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C(=C1)C=O)C

Origin of Product

United States

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